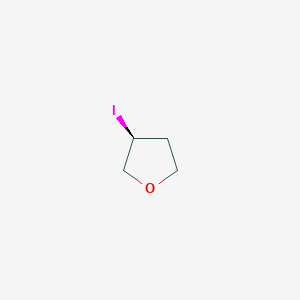

(3S)-3-Iodooxolane

Description

Contextualization within Halogenated Cyclic Ethers and Oxolane Derivatives

(3S)-3-Iodooxolane belongs to the class of halogenated cyclic ethers, which are characterized by a cyclic ether backbone with one or more halogen substituents. The oxolane, or tetrahydrofuran (B95107), ring is a five-membered cyclic ether that is a prevalent structural motif in numerous natural products and biologically active compounds. chinesechemsoc.orgmdpi.com The introduction of an iodine atom onto the oxolane scaffold at the 3-position, and specifically in the (S)-configuration, imparts distinct chemical properties that are leveraged in organic synthesis.

The carbon-iodine bond in this compound is the most reactive and least stable among the halogens, making the iodine atom an excellent leaving group in nucleophilic substitution reactions. This reactivity is a cornerstone of its utility in synthetic chemistry. Furthermore, the presence of the ether oxygen can influence the reactivity of the C-I bond through electronic effects and by acting as a coordination site for Lewis acids. acs.org The stability of cyclic ethers, such as the oxolane ring, allows them to be carried through multi-step syntheses under a variety of reaction conditions. chinesechemsoc.org

Significance of the Chiral Oxolane Scaffold in Stereoselective Synthesis

The defining feature of this compound is its chirality. The "(S)" designation indicates a specific three-dimensional arrangement of the iodo substituent on the oxolane ring. This inherent chirality is of paramount importance in stereoselective synthesis, which aims to produce a single desired stereoisomer of a target molecule. msu.edu Chiral scaffolds like this compound are crucial for building complex molecules with specific biological activities, as the therapeutic efficacy of many drugs is often dependent on their stereochemistry. rsc.orgchemistryviews.org

The chiral oxolane moiety can act as a chiral auxiliary, guiding the stereochemical outcome of a reaction at a different part of the molecule. More commonly, it serves as a chiral building block, where the stereocenter of the oxolane is incorporated directly into the final product. The use of such enantiomerically pure starting materials is a powerful strategy for achieving high levels of stereocontrol in asymmetric synthesis. rsc.orgresearchgate.netnih.gov For instance, (S)-3-hydroxytetrahydrofuran, a precursor to this compound, is a key intermediate in the synthesis of various pharmaceuticals. google.comgoogle.compatsnap.comchemicalbook.com

Current Research Landscape and Emerging Challenges in this compound Chemistry

The current research landscape involving this compound and related chiral iodo-ethers is vibrant and focused on expanding their synthetic utility. Hypervalent iodine reagents, which can be generated from iodoarenes, are increasingly used as environmentally benign alternatives to heavy metals in a variety of oxidative transformations. nih.govacs.org While this compound is an alkyl iodide, the broader principles of iodine chemistry, including its use in forming carbon-carbon and carbon-heteroatom bonds, are relevant. nih.govacs.orgacs.org

Recent research has focused on developing novel methods for the synthesis of chiral building blocks and their application in the total synthesis of natural products. nih.govacs.org The stereoselective formation of substituted cyclic ethers remains a topic of significant interest. mdpi.comnih.govresearchgate.net

Despite the progress, challenges remain. The synthesis of enantiomerically pure this compound often starts from chiral precursors like L-malic acid, and optimizing these synthetic routes for efficiency and cost-effectiveness is an ongoing effort. google.comgoogle.compatsnap.com Furthermore, developing new catalytic methods that can directly and stereoselectively introduce an iodine atom into an oxolane ring would be a significant advancement. The exploration of new reactions where the unique stereoelectronic properties of this compound can be exploited to control the stereochemistry of complex transformations is a key area for future research.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 918439-76-6 chemicalbook.comcalpaclab.com |

| Molecular Formula | C4H7IO calpaclab.commolaid.com |

| Molecular Weight | 198.003 g/mol calpaclab.commolaid.com |

| Appearance | Colorless to pale yellow transparent liquid chemicalbook.com |

| Chirality | (S)-configuration |

Table 2: Key Precursors and Related Compounds

| Compound Name | Role/Relationship |

| (S)-3-Hydroxytetrahydrofuran | Precursor for the synthesis of this compound chemdad.com |

| L-Malic Acid | Common starting material for the synthesis of (S)-3-Hydroxytetrahydrofuran google.comgoogle.compatsnap.com |

| (R)-(-)-3-Hydroxytetrahydrofuran | Enantiomer of the precursor chemdad.com |

| Amprenavir | Anti-HIV drug containing the (S)-3-tetrahydrofuranoxy moiety, illustrating the importance of the chiral scaffold google.com |

| Empagliflozin | Antidiabetic drug synthesized using (S)-3-iodotetrahydrofuran google.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-iodooxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7IO/c5-4-1-2-6-3-4/h4H,1-3H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIQORJIKOPRCG-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680194 | |

| Record name | (3S)-3-Iodooxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918439-76-6 | |

| Record name | (3S)-3-Iodooxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereocontrolled Synthetic Methodologies for 3s 3 Iodooxolane

Enantioselective Approaches to C-I Bond Formation within the Oxolane Ring

The direct, enantioselective formation of the carbon-iodine bond on a pre-existing oxolane ring is a significant challenge. Methodologies tend to rely on introducing the chirality before or during the formation of the C-I bond through substrate control.

Asymmetric Catalysis for Stereospecific Iodination

Direct catalytic asymmetric iodination of an unactivated C-H bond on the oxolane ring to produce (3S)-3-Iodooxolane is not a widely documented strategy. Most asymmetric halogenation reactions target activated positions, such as those alpha to a carbonyl group, or involve the halogenation of alkenes. Conceptually, such a transformation would require a chiral catalyst, likely a transition metal complex with a chiral ligand, capable of differentiating between the two enantiotopic C-H bonds at the C-3 position of oxolane and delivering an electrophilic iodine source stereoselectively. While advances have been made in catalytic asymmetric C-H activation, their application to this specific transformation remains an area for future development.

Chiral Auxiliary and Chiral Pool Strategies for this compound Synthesis

The most prevalent and reliable methods for synthesizing this compound utilize chiral pool and substrate-controlled strategies. These approaches begin with an enantiomerically pure precursor that already contains the desired stereocenter.

Chiral Pool Synthesis:

The dominant strategy for preparing this compound is the chemical modification of (S)-3-hydroxytetrahydrofuran. This key intermediate is readily available from the chiral pool, most commonly synthesized from L-malic acid. google.comwikipedia.orggoogle.com The synthesis involves a sequence of esterification of the carboxylic acids, reduction of the esters to form (S)-1,2,4-butanetriol, and subsequent acid-catalyzed cyclodehydration to yield (S)-3-hydroxytetrahydrofuran. google.comwikipedia.org

With the chiral alcohol in hand, the synthesis of this compound is achieved via nucleophilic substitution reactions that proceed with inversion of configuration, a classic S(_N)2 mechanism. Two common methods for this conversion are the Appel and Mitsunobu reactions.

Appel Reaction: This reaction converts the alcohol to the corresponding alkyl iodide using a combination of triphenylphosphine (B44618) (PPh(_3)) and iodine (I(_2)). wikipedia.orgcommonorganicchemistry.com The reaction begins with the formation of a phosphonium (B103445) salt from PPh(_3) and I(_2). The alcohol then attacks the phosphorus atom, and after a series of steps, an oxyphosphonium intermediate is formed, which is an excellent leaving group. organic-chemistry.orgnrochemistry.com The iodide ion then acts as a nucleophile, attacking the carbon center and displacing the triphenylphosphine oxide with a complete inversion of stereochemistry. organic-chemistry.orgnrochemistry.com The use of imidazole (B134444) is common to facilitate the reaction. commonorganicchemistry.com

Mitsunobu Reaction: This reaction also converts a primary or secondary alcohol to a variety of functional groups, including iodides, with stereochemical inversion. wikipedia.orgorganic-chemistry.org It utilizes triphenylphosphine and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), along with a suitable nucleophile source for iodide. wikipedia.org The alcohol is activated by the PPh(_3)/DEAD combination, forming an oxyphosphonium salt, which is then displaced by the iodide nucleophile in an S(_N)2 fashion. organic-chemistry.org This method is renowned for its mild conditions and high degree of stereoselectivity. nih.gov

Chiral Auxiliary Strategy:

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com For the synthesis of this compound, a hypothetical strategy could involve attaching a chiral auxiliary (such as an Evans oxazolidinone) to an acyclic precursor. blogspot.com This would be followed by a diastereoselective reaction to form the oxolane ring or introduce the iodine, after which the auxiliary would be cleaved to yield the enantiomerically enriched product. While a powerful tool in asymmetric synthesis, this approach is less common for this specific target compared to the chiral pool strategy due to the ready availability of (S)-3-hydroxytetrahydrofuran.

Precursor-Based Synthesis and Transformation Strategies

These methods focus on constructing the iodooxolane ring from acyclic precursors, where the stereochemistry is established during the ring-forming step.

Diastereoselective Halogenation Reactions of Oxolane Precursors

Diastereoselective halogenation can be employed when the precursor molecule already contains one or more stereocenters that can influence the facial selectivity of an intramolecular cyclization. For instance, an acyclic γ-hydroxyalkene with a pre-existing chiral center can undergo an iodocyclization reaction. The stereocenter on the substrate directs the approach of the electrophilic iodine and the subsequent attack by the hydroxyl group, leading to the diastereoselective formation of a substituted 3-iodooxolane. The stereochemical outcome is dictated by the minimization of steric hindrance and stereoelectronic effects in the transition state of the cyclization. nih.gov

Ring-Closing Metathesis and Cyclization Reactions to Form the this compound Core

The most relevant ring-closing strategy for this target is electrophilic iodocyclization. This method involves the reaction of an unsaturated alcohol, such as a chiral γ-hydroxyalkene, with an electrophilic iodine source (e.g., I(_2)). The reaction proceeds via the formation of a cyclic iodonium (B1229267) ion intermediate, which is then trapped intramolecularly by the hydroxyl group. The stereochemistry of the starting alcohol can control the absolute stereochemistry of the newly formed C-I bond in the product. Additive-controlled stereodivergent iodocyclization methods have been developed for similar systems, where the choice of additive can control the stereoselectivity of the ring closure, offering a versatile route to different stereoisomers from the same chiral catalyst. nih.gov

Optimization of Reaction Conditions and Yields in this compound Preparation

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound, particularly in the key step of converting (S)-3-hydroxytetrahydrofuran to the target iodide. Studies on the Appel reaction for various alcohols provide insight into the key parameters that can be tuned. rsc.orgias.ac.in

Factors influencing the efficiency of the iodination include the choice of solvent, the stoichiometry of reagents, temperature, and reaction time. Dichloromethane and acetonitrile (B52724) are common solvents. The molar ratio of triphenylphosphine and iodine to the alcohol substrate is crucial; typically, a slight excess of the reagents (e.g., 1.5 equivalents) is used to drive the reaction to completion. ias.ac.in

The table below summarizes findings from studies on the scope of Appel-type reactions, which can be extrapolated to the synthesis of this compound.

| Parameter | Variation | Observed Effect on Yield/Rate | Reference |

|---|---|---|---|

| Halogenating System | PPh3/I2/Imidazole | Standard, effective for secondary alcohols with inversion. | commonorganicchemistry.com |

| Halogenating System | 1,3-dihalo-5,5-dimethylhydantoins/PPh3 | High reaction rates, short reaction times (<15 min). | rsc.org |

| Catalyst Loading (DMAP) | 40 mol% | Optimal loading for catalytic iodination with PPh3/I2. | ias.ac.in |

| Substrate | Primary vs. Secondary Alcohols | Secondary alcohols generally require longer reaction times for complete conversion compared to primary alcohols. | ias.ac.in |

| Solvent | Dichloromethane (DCM) | Commonly used, effective for dissolving reagents. | nrochemistry.com |

| Temperature | 0 °C to Room Temperature | Mild conditions are sufficient, minimizing side reactions. | nrochemistry.com |

For the specific conversion of (S)-3-hydroxytetrahydrofuran, optimization would involve careful control of reagent addition, particularly at lower temperatures (e.g., 0 °C), to manage the exothermic nature of the reaction and prevent the formation of elimination byproducts. nrochemistry.com Purification to remove the triphenylphosphine oxide byproduct is a key consideration, often achieved through filtration or chromatography.

Reactivity Profiles and Mechanistic Elucidation of 3s 3 Iodooxolane Transformations

Transition-Metal-Catalyzed Cross-Coupling Reactions of (3S)-3-Iodooxolane

Transition-metal catalysis offers powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, and this compound can serve as an electrophilic partner in such reactions.

Palladium catalysts are widely used for cross-coupling reactions. sigmaaldrich.com For a secondary alkyl iodide like this compound, reactions such as Suzuki, Stille, and Negishi couplings for C-C bond formation, and Buchwald-Hartwig amination for C-N bond formation, are conceivable. acs.orgacs.org A general catalytic cycle involves oxidative addition of the C-I bond to a Pd(0) complex, followed by transmetalation with an organometallic nucleophile and reductive elimination to yield the product and regenerate the catalyst. A significant challenge with secondary alkyl halides is the potential for β-hydride elimination from the alkyl-palladium intermediate. scispace.com

Copper Catalysis: Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are particularly effective for the formation of C-O, C-S, and C-N bonds. mdpi.comchim.it These reactions typically involve the coupling of an alkyl halide with an alcohol, thiol, or amine in the presence of a copper catalyst and a base.

Nickel Catalysis: Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. ucla.eduyoutube.com Nickel catalysis can be particularly effective for the coupling of alkyl halides, including secondary ones, and may proceed through radical pathways. nih.govnih.gov

Samarium(II) Iodide: Samarium(II) iodide (SmI2) is a powerful single-electron transfer reagent that can mediate a variety of coupling reactions. semanticscholar.orgwikipedia.orgbasicmedicalkey.com With alkyl iodides, SmI2 can generate alkyl radicals or organosamarium species that can then participate in C-C bond-forming reactions, such as Barbier-type reactions with carbonyl compounds. nih.gov

| Metal Catalyst | Common Reaction Name(s) | Typical Bond Formed | Potential Coupling Partner |

|---|---|---|---|

| Palladium | Suzuki, Negishi, Stille | C-C | Organoboron, Organozinc, Organotin reagents |

| Palladium | Buchwald-Hartwig | C-N | Amines |

| Copper | Ullmann Condensation | C-O, C-S, C-N | Alcohols, Thiols, Amines |

| Nickel | Negishi-type, Kumada-type | C-C | Organozinc, Grignard reagents |

| Samarium | Barbier-type | C-C | Aldehydes, Ketones |

Radical Chemistry and Its Role in this compound Reactivity

The relatively weak C-I bond in this compound can undergo homolytic cleavage to generate a carbon-centered radical at the C3 position. This can be initiated by heat, light, or a radical initiator. Once formed, this radical can undergo various transformations.

Radical Initiation: The process can be initiated by the homolysis of a radical initiator (e.g., AIBN) or by single-electron transfer from a reducing agent like samarium(II) iodide. semanticscholar.orgbasicmedicalkey.com

Radical Propagation: The generated oxolane-3-yl radical can participate in chain reactions. For example, it can add to a π-system (e.g., an alkene or alkyne) in an intramolecular (cyclization) or intermolecular fashion. wikipedia.orgnih.gov The resulting radical must then be quenched to complete the reaction, often by abstracting a hydrogen atom from a suitable donor.

Radical Termination: The radical chain is terminated by the combination of two radicals or by disproportionation.

Radical cyclization reactions are a powerful tool in organic synthesis for the formation of new rings. wikipedia.orgrsc.orgresearchgate.net If this compound were to contain an appropriately positioned unsaturated moiety, intramolecular radical cyclization could be a feasible pathway to more complex bicyclic structures.

Generation and Trapping of Oxolanyl Radical Intermediates

The carbon-iodine bond in this compound is relatively weak and susceptible to homolytic cleavage, making it a suitable precursor for the generation of a stereochemically defined secondary oxolanyl radical. This process can be initiated by various methods, including photolysis, thermolysis, or, more commonly, through the action of a radical initiator such as azobisisobutyronitrile (AIBN) in the presence of a reducing agent like a trialkyltin hydride or a tris(trimethylsilyl)silane.

The generation of the (3S)-3-oxolanyl radical intermediate is a key step that opens avenues for various synthetic transformations. The general mechanism can be depicted as follows:

Initiation: Radical Initiator -> 2 R• R• + this compound -> R-I + (3S)-3-Oxolanyl•

Once formed, this radical intermediate is a transient species that can be "trapped" by various radical acceptors. The efficiency of trapping depends on the concentration and reactivity of the trapping agent. Common trapping agents include electron-deficient alkenes, alkynes, and other molecules with reactive π-systems. The stereochemistry at the C3 position of the oxolane ring is likely to be lost during the radical generation, leading to a racemic or diastereomeric mixture of products, depending on the subsequent reaction.

| Initiation Method | Reagents | Conditions | Outcome |

| Photochemical | UV light | Inert solvent | Homolytic cleavage of C-I bond |

| Thermal | Heat | High boiling point solvent | Homolytic cleavage of C-I bond |

| Radical Initiator | AIBN, Bu3SnH | Reflux | Generation of tin radical, subsequent iodine abstraction |

Synthetic Applications of Radical Cyclizations and Additions

The oxolanyl radical generated from this compound can participate in a variety of synthetically useful reactions, most notably radical cyclizations and intermolecular additions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Radical Cyclizations: If the molecule containing the this compound moiety also possesses an appropriately positioned unsaturated group (e.g., an alkene or alkyne), an intramolecular cyclization can occur. The regioselectivity of these cyclizations is generally governed by Baldwin's rules, with 5-exo-trig cyclizations being particularly favored. The stereochemical outcome of such cyclizations would depend on the transition state geometry.

Intermolecular Radical Additions: In the presence of a suitable radical acceptor in the reaction mixture, the (3S)-3-oxolanyl radical can undergo intermolecular addition. This is a versatile method for introducing the oxolane motif into other molecules. The success of these reactions hinges on the relative rates of radical addition versus competing side reactions, such as reduction of the radical by the hydrogen donor.

| Reaction Type | Reactant(s) | Key Intermediates | Product Type |

| Intramolecular Cyclization | Unsaturated this compound derivative | Cyclic radical intermediate | Fused or spirocyclic oxolane derivatives |

| Intermolecular Addition | This compound, external alkene/alkyne | Adduct radical | Functionalized oxolane derivatives |

Mechanistic Studies and Kinetic Analysis of this compound Reactions

Detailed mechanistic and kinetic studies are crucial for understanding and optimizing reactions involving this compound. While specific studies on this compound are scarce, general methodologies can be applied to elucidate its reaction pathways.

Elucidation of Rate-Determining Steps and Intermediates

For any multi-step reaction involving this compound, identifying the rate-determining step (RDS) is fundamental. khanacademy.orglibretexts.org In radical chain reactions, the RDS is often one of the propagation steps. youtube.comyoutube.com Kinetic studies, such as monitoring the reaction progress under varying concentrations of reactants and initiators, can help determine the reaction order with respect to each component. This information is instrumental in formulating a rate law that is consistent with a proposed mechanism.

Common techniques for identifying transient intermediates like the (3S)-3-oxolanyl radical include radical trapping experiments and spectroscopic methods such as electron paramagnetic resonance (EPR) spectroscopy, although the latter can be challenging for short-lived species.

Isotopic Labeling Experiments to Probe Reaction Mechanisms

Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction, providing unambiguous evidence for proposed mechanisms. wikipedia.org In the context of this compound reactions, deuterium labeling could be employed in several ways:

Deuterium at C3: Synthesizing this compound with a deuterium atom at the C3 position would allow for the determination of whether this hydrogen (or deuterium) is abstracted in any side reactions.

Deuterated Reducing Agent: Using a deuterated reducing agent, such as Bu3SnD, would result in the incorporation of a deuterium atom at the C3 position in the reduced product, confirming the intermediacy of the C3 radical.

Solvent Isotope Effects: Performing the reaction in a deuterated solvent can help determine if the solvent is involved in any proton transfer steps.

By analyzing the position of the isotopic label in the products using techniques like mass spectrometry or NMR spectroscopy, one can gain deep insights into bond-forming and bond-breaking processes.

| Mechanistic Question | Isotopic Labeling Strategy | Analytical Technique | Expected Outcome |

| Intermediacy of C3 radical | Use of a deuterated radical quencher (e.g., Bu3SnD) | Mass Spectrometry, NMR | Incorporation of deuterium at the C3 position of the reduced product |

| Hydrogen atom abstraction from the oxolane ring | Synthesis of specifically deuterated this compound | NMR, Mass Spectrometry | Tracking the position of the deuterium label in products and byproducts |

Applications of 3s 3 Iodooxolane in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Construction

The inherent chirality of (3S)-3-Iodooxolane makes it a powerful tool for introducing stereochemical control in the synthesis of complex organic molecules. This is particularly crucial in medicinal chemistry and natural product synthesis, where the biological activity of a compound is often dictated by its specific three-dimensional arrangement. ijrpr.com

Introduction of Stereodefined Centers into Target Molecules

The C3 position of the oxolane ring in this compound is a stereogenic center with a defined (S)-configuration. This pre-existing chirality can be transferred to new molecules through various synthetic transformations. The carbon-iodine bond is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups at the chiral center with retention or inversion of configuration, depending on the reaction mechanism. This controlled installation of a stereocenter is a fundamental strategy in asymmetric synthesis. ethz.ch

For instance, the displacement of the iodide with a suitable nucleophile allows for the creation of a new stereocenter with a predictable outcome. This approach has been utilized in the synthesis of various chiral compounds where the tetrahydrofuran (B95107) motif is a key structural element. The ability to control the stereochemistry at this position is critical for achieving the desired biological activity or material property.

Precursor for Stereoselective Synthesis of Biologically Relevant Scaffolds

This compound serves as a precursor for the stereoselective synthesis of various biologically relevant scaffolds. mdpi.comnih.gov The oxolane (tetrahydrofuran) ring is a common structural motif found in numerous natural products and pharmaceuticals. By using this compound as a starting material, chemists can ensure the correct stereochemistry of this core unit from the outset of the synthesis.

One notable application is in the synthesis of nucleoside analogues, where the sugar moiety is replaced by a carbocyclic or heterocyclic ring system. The stereochemistry of the hydroxyl groups on the sugar ring is critical for their interaction with enzymes and receptors. This compound can be elaborated into structures that mimic the ribose or deoxyribose sugar of nucleosides, leading to the development of potential antiviral and anticancer agents.

Furthermore, the tetrahydrofuran ring is a key component of various natural products with diverse biological activities, including polyether antibiotics and lignans. The stereoselective synthesis of these complex molecules often relies on the use of chiral building blocks like this compound to control the intricate array of stereocenters.

Intermediate in the Synthesis of Potential Chemical Probes and Ligands

The reactivity of the carbon-iodine bond in this compound also makes it a valuable intermediate for the synthesis of specialized molecules such as chemical probes and ligands for asymmetric catalysis. nih.govnih.gov

Synthesis of Chiral Auxiliaries Derived from the this compound Framework

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. wikipedia.orgtcichemicals.com After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. ethz.ch The this compound framework can be chemically modified to generate novel chiral auxiliaries.

For example, the iodo group can be converted into other functional groups, such as amines or phosphines, which can then be appended to a substrate. The steric and electronic properties of the chiral oxolane ring can then influence the approach of reagents, leading to high levels of diastereoselectivity in reactions like alkylations, aldol (B89426) additions, and Diels-Alder reactions. The development of new chiral auxiliaries is an ongoing area of research aimed at expanding the toolbox of synthetic chemists for controlling stereochemistry.

Development of Ligands for Asymmetric Catalysis

Asymmetric catalysis is a powerful technology that utilizes small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. rsc.orgmdpi.comnih.gov The catalyst typically consists of a metal center coordinated to a chiral ligand. The ligand plays a crucial role in transferring its chirality to the substrate during the catalytic cycle. uwindsor.ca

This compound can serve as a scaffold for the synthesis of novel chiral ligands. By introducing coordinating atoms, such as nitrogen, phosphorus, or oxygen, onto the oxolane framework, new ligands can be designed and synthesized. The rigid conformation of the five-membered ring and the defined stereochemistry at the C3 position can create a well-defined chiral environment around the metal center.

These newly developed ligands can then be screened in various asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The goal is to develop highly efficient and selective catalysts for the synthesis of enantiomerically pure compounds, which are of great importance in the pharmaceutical, agrochemical, and fragrance industries.

Utilization in Materials Science Research

While the primary applications of this compound have been in organic synthesis, its unique properties are also finding utility in the field of materials science. mit.eduuc3m.esox.ac.uk The incorporation of chiral units into polymers and other materials can lead to novel properties and functionalities.

The defined stereochemistry of this compound can be used to introduce chirality into polymer backbones or as chiral pendants. This can influence the macroscopic properties of the material, such as its ability to interact with polarized light, which is relevant for applications in optics and photonics. Chiral polymers can also exhibit unique self-assembly behaviors, leading to the formation of helical structures and other complex architectures.

Furthermore, the iodo-functionalized nature of this compound allows for its incorporation into materials via polymerization or surface modification techniques. For example, it can be used as a monomer in polymerization reactions or grafted onto the surface of other materials to impart specific properties. Research in this area is exploring the potential of this compound-derived materials in areas such as chiral separations, sensors, and advanced optical devices.

The Role of this compound in Advanced Organic Synthesis Remains Undocumented in Key Applications

Despite the growing demand for advanced materials with precisely controlled three-dimensional structures, the specific applications of the chiral chemical compound this compound in the synthesis of stereodefined polymers and the functionalization of surfaces and nanomaterials are not documented in publicly available scientific literature. While the fields of polymer chemistry and materials science actively explore a wide array of chiral building blocks to create sophisticated materials, this compound has not emerged as a prominent precursor in these specific areas of research.

The quest for polymers with defined stereochemistry is a significant endeavor in materials science, as the spatial arrangement of atoms along a polymer chain can profoundly influence its physical and biological properties. Chiral monomers are often employed in ring-opening polymerization to produce polymers with controlled tacticity, leading to materials with unique thermal, mechanical, and optical characteristics. However, a review of current research indicates that other chiral epoxides, lactones, and cyclic ethers are the preferred starting materials for these syntheses, with no specific mention of this compound being utilized for this purpose.

Similarly, the functionalization of surfaces and nanomaterials with chiral molecules is a burgeoning field, driven by the need for enantioselective sensors, catalysts, and separation media. The creation of self-assembled monolayers (SAMs) with specific chirality on surfaces like gold or silicon is a common strategy. These SAMs can impart selective recognition capabilities to the underlying substrate. Chiral thiols, silanes, and other specifically designed molecules are typically used for this purpose. Again, the scientific literature does not point to this compound or its derivatives as being employed in the formation of these functional surfaces or for the modification of nanomaterials.

Advanced Spectroscopic and Chromatographic Methods for 3s 3 Iodooxolane Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is the most powerful tool for the complete structural and stereochemical elucidation of (3S)-3-Iodooxolane in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the assignment of all proton and carbon signals and confirmation of the absolute configuration at the C3 stereocenter.

The structural framework of this compound (C₄H₇IO) is confirmed through a suite of NMR experiments. The presence of a single stereocenter at the C3 position renders the protons on the adjacent methylene (B1212753) groups (C2, C4) and the C5 methylene group diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals with different chemical shifts.

¹H NMR: The proton spectrum is expected to show complex multiplets for all seven protons. The proton at the C3 position (H3), being attached to the carbon bearing the iodine atom, would appear at a significant downfield shift. The diastereotopic protons at C2, C4, and C5 would each give rise to two separate signals, further split by geminal and vicinal couplings.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display four distinct signals corresponding to the four carbon atoms of the oxolane ring. The C3 carbon, directly bonded to the electronegative iodine, is expected to be the most deshielded and appear at the lowest field (highest ppm value) among the carbons bearing hydrogen.

2D NMR: Two-dimensional NMR experiments are essential to definitively assign these signals and piece together the molecular structure. ipb.ptucl.ac.uk

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. libretexts.org It would show correlations between H3 and the protons on C2 and C4, as well as between the protons on C4 and C5, confirming the connectivity of the ring system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of ¹³C signals based on the already-assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings (typically 2-3 bonds) between protons and carbons. It provides crucial connectivity information, for example, by showing correlations from the H3 proton to the C2, C4, and C5 carbons, confirming the placement of the iodo-substituted methine group within the five-membered ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is critical for confirming the stereochemistry. This experiment detects protons that are close in space, regardless of whether they are bonded. For the (3S) enantiomer, specific through-space correlations would be expected between the H3 proton and the protons on one face of the puckered oxolane ring, which helps to confirm its relative and absolute configuration when compared to computational models or known standards.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D Correlations |

| C2 | ~3.8 - 4.2 (2H, diastereotopic) | ~70 - 75 | COSY: H3; HSQC: C2; HMBC: C3, C4, C5 |

| C3 | ~4.3 - 4.6 (1H) | ~30 - 35 | COSY: H2, H4; HSQC: C3; HMBC: C2, C4, C5 |

| C4 | ~2.2 - 2.6 (2H, diastereotopic) | ~35 - 40 | COSY: H3, H5; HSQC: C4; HMBC: C2, C3, C5 |

| C5 | ~3.7 - 4.1 (2H, diastereotopic) | ~68 - 73 | COSY: H4; HSQC: C5; HMBC: C2, C3, C4 |

Note: Predicted values are estimates based on data for tetrahydrofuran (B95107) and iodo-substituted alkanes. Actual values may vary depending on solvent and experimental conditions.

Assessing the enantiomeric purity or enantiomeric excess (ee) of a chiral sample like this compound is crucial. NMR spectroscopy, in conjunction with chiral auxiliary reagents, provides a direct and accurate method for this determination without requiring physical separation of the enantiomers. libretexts.org

The most common approaches involve the use of:

Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. libretexts.orgunipi.it The differing stability and geometry of these complexes cause the corresponding protons (or carbons) of the two enantiomers to experience slightly different magnetic environments, resulting in the splitting of a single resonance into two distinct signals.

Chiral Lanthanide Shift Reagents (LSRs): These are coordination complexes of lanthanide ions (e.g., Europium, Praseodymium) with a chiral ligand. harvard.edugoogle.com The oxygen atom in the oxolane ring can act as a Lewis base, coordinating to the lanthanide metal center. This interaction induces large shifts in the ¹H NMR spectrum. Because the reagent is chiral, it forms diastereomeric adducts with the (3S) and (3R) enantiomers, leading to separate and well-resolved signals for each. harvard.edu

In either case, the enantiomeric excess can be calculated by integrating the areas of the two separated signals, providing a quantitative measure of the sample's purity. ox.ac.uk

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and confirming the elemental composition of this compound. Further fragmentation analysis provides corroborating evidence for its structure.

HRMS provides a highly accurate mass measurement of the molecular ion, which is essential for unambiguously determining its elemental formula. researchgate.netacs.org For this compound, the molecular formula is C₄H₇IO. HRMS can measure the mass of the molecular ion to within a few parts per million (ppm), allowing it to be distinguished from other ions with the same nominal mass but different elemental compositions. The presence of iodine (¹²⁷I) and carbon (¹²C, ¹³C) isotopes will produce a characteristic isotopic pattern that further confirms the assigned formula. scholaris.ca

Table 2: HRMS Data for this compound

| Ion Formula | Calculated Exact Mass |

| [C₄H₇IO]⁺ | 213.9542 |

| [C₄H₇¹³CH₃IO]⁺ | 214.9575 |

Note: Masses are calculated for the most abundant isotopes (¹H, ¹²C, ¹⁶O, ¹²⁷I).

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a primary fragment ion) and subjecting it to collision-induced dissociation (CID) to generate a series of fragment ions. rsc.orgrsc.org The resulting fragmentation pattern serves as a structural fingerprint. For this compound, several key fragmentation pathways are predictable:

Loss of Iodine: The C-I bond is relatively weak and prone to cleavage. A primary fragmentation event would be the loss of an iodine radical (·I, mass 127) to form a stable secondary carbocation on the oxolane ring, resulting in a prominent peak at m/z 71.0497 ([C₄H₇O]⁺). nih.gov

Ring Opening and Cleavage: The molecular ion can undergo ring opening followed by cleavage. For example, cleavage adjacent to the oxygen atom can lead to the loss of small neutral molecules like formaldehyde (B43269) (CH₂O) or ethene (C₂H₄), producing various fragment ions that help to piece together the original cyclic structure. nih.govnih.gov

Table 3: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 213.95 | 71.05 | ·I | [C₄H₇O]⁺ (Oxolanyl cation) |

| 213.95 | 184.96 | ·C₂H₅ | [C₂H₂IO]⁺ |

| 71.05 | 43.02 | C₂H₄ | [C₂H₃O]⁺ (Acylium ion) |

Note: Fragmentation is complex and multiple pathways may exist. The listed fragments are based on common fragmentation rules for cyclic ethers and halogenated compounds. libretexts.orgyoutube.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. uni-siegen.de These two methods are complementary; a molecular vibration that is strong in IR is often weak in Raman, and vice versa. edinst.comamericanpharmaceuticalreview.com

For this compound, the key functional groups are the C-H bonds of the methylene groups, the C-O-C ether linkage, and the C-I bond.

C-H Vibrations: Strong C-H stretching bands are expected in the IR spectrum in the 2850-3000 cm⁻¹ region. CH₂ bending (scissoring) vibrations typically appear around 1450-1470 cm⁻¹.

C-O-C Ether Vibrations: The most characteristic feature in the IR spectrum will be a strong, broad band corresponding to the asymmetric C-O-C stretching vibration, typically found in the 1070-1150 cm⁻¹ region. mt.com The symmetric stretch is often weaker in the IR spectrum but may be more prominent in the Raman spectrum.

C-I Vibration: The carbon-iodine bond stretch is a low-energy vibration and appears in the far-infrared region, typically between 500 and 600 cm⁻¹. This band is often weak in IR but can be readily observed using Raman spectroscopy, which is generally more sensitive to bonds involving heavy atoms and less polar bonds. mt.comphotothermal.com

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| C-H Stretch | 2850 - 3000 | Strong | Medium |

| CH₂ Bend | 1450 - 1470 | Medium | Weak |

| C-O-C Asymmetric Stretch | 1070 - 1150 | Strong | Weak |

| C-O-C Symmetric Stretch | ~900 | Weak | Medium |

| C-I Stretch | 500 - 600 | Weak-Medium | Strong |

Chromatographic Techniques for Separation and Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The quantification of the enantiomeric purity of this compound is critical, and this is most commonly achieved through chiral High-Performance Liquid Chromatography (HPLC). chiralpedia.comchromatographyonline.com This technique separates the (S)- and (R)-enantiomers by using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. phenomenex.com The mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. phenomenex.com For chiral recognition to occur, there must be at least three points of interaction between the analyte and the CSP. chromatographyonline.com

The selection of the CSP is paramount for achieving baseline separation. Polysaccharide-based CSPs, such as those derived from derivatized cellulose (B213188) or amylose, are widely used due to their broad applicability and excellent resolving power for a variety of chiral compounds, including cyclic ethers. phenomenex.com The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) and a polar alcohol modifier such as isopropanol (B130326) or ethanol, is optimized to achieve the best balance between resolution and analysis time.

The enantiomeric excess (ee) is calculated from the resulting chromatogram by comparing the peak areas of the two enantiomers. A higher ee value signifies a greater purity of the desired (S)-enantiomer. Research on substituted furanones and related cyclic ethers has demonstrated the successful use of Chiralpak series columns for such separations. rug.nl

Table 1: Illustrative Chiral HPLC Method Parameters for 3-Substituted Oxolanes This table presents typical conditions based on methods developed for structurally similar compounds. rug.nl

| Parameter | Condition 1 | Condition 2 |

| Chiral Stationary Phase | Chiralpak OB-H | Chiralpak OJ-H |

| Mobile Phase | Heptane/Isopropanol (98:2) | Heptane/Isopropanol (95:5) |

| Flow Rate | 0.5 mL/min | 0.5 mL/min |

| Detection Wavelength | 210 nm | 262 nm |

| Column Temperature | Ambient | Ambient |

| Expected Outcome | Baseline separation of (R) and (S) enantiomers with distinct retention times (e.g., tR1=21.9 min, tR2=24.5 min). | Resolved peaks allowing for the calculation of enantiomeric excess (ee). |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Purity

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful method for assessing the purity of this compound and identifying any volatile byproducts. hplc.sknih.gov In this technique, the sample is vaporized and separated based on boiling point and polarity as it passes through a capillary column. hplc.sk The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the definitive identification of the compound and any impurities. researchgate.net

This method is highly sensitive and can detect trace amounts of contaminants. acs.org Potential impurities in a sample of this compound could include residual starting materials from its synthesis, such as (S)-3-hydroxytetrahydrofuran, or byproducts like isomeric diiodides or elimination products. A high-purity carrier gas, such as helium, is used, and the GC column must have low bleed to avoid background noise in the mass spectrometer. researchgate.net The analysis provides both qualitative identification of byproducts and quantitative assessment of the purity of the main compound. nih.govresearchgate.net

Table 2: General GC-MS Parameters for Purity Analysis of Halogenated Volatiles This table outlines a general approach for analyzing compounds like this compound.

| Parameter | Typical Setting |

| GC Column | Low-bleed capillary column (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium, constant flow |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial oven temperature held, then ramped to a final temperature to elute all components. |

| MS Ionization Mode | Electron Ionization (EI) |

| MS Detector | Quadrupole or Ion Trap |

| Data Analysis | Comparison of obtained mass spectra with library databases (e.g., NIST) for impurity identification. |

X-ray Crystallography for Absolute Configuration Determination (if crystalline derivatives are obtained)

While chromatographic methods can establish enantiomeric purity, X-ray crystallography is the unequivocal technique for determining the absolute configuration of a chiral molecule. nih.gov This method provides a precise three-dimensional map of the electron density within a single crystal, allowing for the unambiguous assignment of the spatial arrangement of its atoms.

This compound is a liquid at room temperature, which precludes direct analysis by single-crystal X-ray diffraction. Therefore, to apply this technique, it is necessary to prepare a crystalline derivative of the molecule. This is a common strategy employed when the target compound itself is not crystalline. acs.org A suitable derivative can be formed by reacting this compound with a reagent that introduces functionalities capable of forming a well-ordered crystal lattice, without altering the stereocenter of interest.

Once a suitable single crystal of the derivative is grown, it is exposed to an X-ray beam. The resulting diffraction pattern is analyzed to build a model of the molecular structure. For chiral molecules, the phenomenon of anomalous dispersion allows for the determination of the absolute structure, confirming whether the stereocenter is in the (S) or (R) configuration. rsc.org Studies on other substituted tetrahydrofurans have successfully used this approach, preparing crystalline derivatives to rigorously assign the relative and absolute configurations of multiple stereocenters. acs.org The successful determination of the crystal structure of such a derivative provides definitive proof of the (3S) configuration of the iodooxolane moiety.

Theoretical and Computational Studies of 3s 3 Iodooxolane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, which are based on the principles of quantum mechanics, are used to model the electronic structure of molecules. novapublishers.com These calculations can predict a wide range of properties, including molecular geometries, electronic properties, and spectroscopic parameters. novapublishers.comsumitomo-chem.co.jp

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. novapublishers.comresearchgate.net It offers a good balance between accuracy and computational cost, making it suitable for the study of medium-sized organic molecules like (3S)-3-iodooxolane. sumitomo-chem.co.jp

Geometry optimization is a fundamental application of DFT, where the goal is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. faccts.descm.com For this compound, DFT calculations can be employed to determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. The choice of functional and basis set is crucial for obtaining accurate results. nih.gov For instance, hybrid functionals like B3LYP in combination with a basis set that includes polarization and diffuse functions, such as 6-31+G(d,p), are commonly used for such calculations. nih.govethz.ch

Below is a hypothetical data table illustrating the kind of information that can be obtained from DFT calculations for the conformational analysis of this compound. The values are representative and based on studies of similar substituted oxolanes.

| Conformer | Dihedral Angle (C2-C3-C4-C5) (°) | Relative Energy (kcal/mol) | Population (%) |

| Twist (³T₂) | 35.2 | 0.00 | 65.4 |

| Envelope (E₃) | 15.8 | 0.85 | 20.1 |

| Twist (²T₁) | -34.9 | 1.20 | 14.5 |

| Data are illustrative and based on typical computational outputs for substituted oxolanes. |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov These methods are generally more computationally demanding than DFT but can provide very high accuracy. aps.org

Ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used to compute various electronic properties of this compound. chemrxiv.org These properties include the dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a particularly important parameter as it provides an indication of the molecule's chemical reactivity and kinetic stability.

Furthermore, ab initio methods are powerful tools for predicting spectroscopic parameters. arxiv.orgaps.org For example, they can be used to calculate the theoretical NMR chemical shifts and coupling constants, which can then be compared with experimental data to confirm the structure and conformation of the molecule. rsc.org Similarly, theoretical vibrational frequencies can be computed to aid in the interpretation of infrared (IR) and Raman spectra. The heavy atom effect of iodine can significantly influence the NMR spectra of neighboring atoms, a phenomenon that can be investigated with high-level calculations. rsc.org

The following table provides an example of spectroscopic data that could be generated for this compound using ab initio methods.

| Property | Calculated Value |

| Dipole Moment (Debye) | 2.15 |

| HOMO Energy (eV) | -9.23 |

| LUMO Energy (eV) | -0.87 |

| ¹³C NMR Chemical Shift (C3, ppm) | 25.4 |

| ¹H NMR Chemical Shift (H3, ppm) | 4.32 |

| Values are representative and for illustrative purposes. |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about the electronic structure of a molecule, molecular modeling and dynamics simulations are used to study the physical movements and conformational changes of molecules over time. mdpi.com

The five-membered oxolane ring is flexible and undergoes a process called pseudorotation, where the pucker of the ring moves around the ring without a large energy barrier. rsc.org Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the oxolane ring in this compound. acs.org In an MD simulation, the motion of each atom is calculated over time by solving Newton's equations of motion. ijpsjournal.com

By running an MD simulation, one can observe the transitions between different conformers and determine the preferred conformations in different environments, such as in a vacuum or in a solvent. mdpi.com This provides a dynamic picture of the molecule's structure, which is often more realistic than the static picture provided by geometry optimization. plos.org

Computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions. mit.edursc.org For this compound, this could involve predicting the sites of nucleophilic or electrophilic attack, or the stereochemical outcome of a reaction.

The electronic properties calculated by quantum chemical methods, such as the distribution of electrostatic potential and the energies and shapes of frontier molecular orbitals (HOMO and LUMO), can be used to predict reactivity. pitt.edu For example, regions of negative electrostatic potential are likely sites for electrophilic attack, while regions of positive potential are susceptible to nucleophilic attack.

Molecular dynamics simulations can also be used to study the initial stages of a chemical reaction, such as the approach of a reactant to the this compound molecule. This can provide insights into the steric factors that influence reactivity and selectivity. oncotarget.com

Computational Studies of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the detailed step-by-step mechanism of chemical reactions. ethz.chrsc.orgrsc.org This involves identifying the transition states that connect reactants, intermediates, and products, and calculating the activation energies for each step. researchgate.net

For reactions involving this compound, computational studies can help to distinguish between different possible mechanistic pathways. For example, in a nucleophilic substitution reaction, a computational study could determine whether the reaction proceeds through an Sₙ1 or Sₙ2 mechanism. researchgate.net A study on iodine-catalyzed rearrangements of allyl aryl ethers demonstrated how computations can reveal the role of the iodine atom in lowering the activation barrier. d-nb.info Similarly, for reactions involving the ether functionality, computational studies can shed light on the role of the oxygen atom and the influence of the iodo-substituent on the reaction pathway. researchgate.netacs.org

The following table illustrates the type of data that can be obtained from a computational study of a hypothetical reaction mechanism involving this compound.

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate | -5.4 |

| 4 | Transition State 2 | +10.8 |

| 5 | Products | -12.7 |

| Data are for a hypothetical reaction and are for illustrative purposes. |

Transition State Calculations for Mechanistic Insights

No specific transition state calculations for reactions involving this compound have been reported in the scientific literature. Such calculations would be invaluable for understanding how this chiral cyclic ether participates in reactions, for example, in nucleophilic substitution or elimination processes.

Prediction of Regioselectivity and Diastereoselectivity

There are no published computational studies that predict the regioselectivity or diastereoselectivity of reactions involving this compound. Research in this area would be beneficial for predicting the stereochemical course of its reactions and for designing stereoselective syntheses utilizing this compound as a building block.

Future Research Perspectives and Emerging Directions in 3s 3 Iodooxolane Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways, with a focus on minimizing waste and maximizing efficiency. Future research in the synthesis of (3S)-3-Iodooxolane is expected to align with these principles, moving beyond traditional methods that may involve hazardous reagents and generate significant byproducts.

One promising direction is the utilization of renewable feedstocks. For instance, the synthesis of chiral tetrahydrofurans from abundant pentoses like L-arabinose has been demonstrated as a sustainable approach. strath.ac.ukspringerprofessional.de Future work could adapt these methodologies to produce (3S)-3-hydroxyoxolane, a direct precursor to this compound, thereby creating a bio-based route to this key intermediate. This strategy would significantly reduce the reliance on petrochemical sources and contribute to a more circular economy.

Another key area of development is the implementation of biocatalysis. Enzymatic kinetic resolution of racemic mixtures or the asymmetric transformation of prochiral substrates can offer highly selective and environmentally benign routes to chiral molecules. durham.ac.uknih.govmdpi.com Research into enzymes, such as lipases or dehalogenases, that can selectively resolve racemic 3-iodooxolane or asymmetrically introduce the iodo group could lead to highly efficient and sustainable synthetic processes.

The concept of atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, will also be a driving force in the development of new synthetic methods. nih.govuc.ptnih.gov Traditional synthetic routes often have poor atom economy due to the use of stoichiometric reagents and the generation of waste salts. Future research will likely focus on catalytic methods for the iodination of (S)-3-hydroxyoxolane or the direct asymmetric iodocyclization of suitable precursors, which would inherently have higher atom economies.

| Synthetic Strategy | Green Chemistry Principle | Potential Advantages |

| Synthesis from Renewable Feedstocks (e.g., Pentoses) | Use of Renewable Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint. |

| Biocatalytic Synthesis (e.g., Enzymatic Resolution) | Use of Catalysis, Safer Chemistry | High enantioselectivity, mild reaction conditions, reduced waste. |

| High Atom Economy Reactions (e.g., Catalytic Iodination) | Atom Economy, Waste Prevention | Minimized byproduct formation, increased process efficiency. |

Exploration of Novel Reactivities and Transformation Pathways

The carbon-iodine bond in this compound is a key functional group that allows for a wide range of chemical transformations. While it is already utilized in nucleophilic substitution reactions, significant potential exists for exploring novel reactivities and expanding its synthetic utility.

A major area for future exploration is the participation of this compound in various cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, are powerful tools for carbon-carbon and carbon-heteroatom bond formation. uc.ptresearchgate.net Investigating the reactivity of this compound in these reactions could open up new avenues for the synthesis of complex 3-substituted oxolanes with high stereochemical control. The development of robust catalytic systems that can effectively couple this secondary alkyl iodide with a variety of partners will be a key research focus.

Furthermore, the exploration of radical-mediated reactions represents another exciting frontier. The C-I bond can be homolytically cleaved to generate a carbon-centered radical, which can then participate in a variety of addition and cyclization reactions. Photoredox catalysis, in particular, has emerged as a powerful tool for generating radicals under mild conditions, and its application to reactions involving this compound could lead to the discovery of novel and previously inaccessible transformations.

Ring-opening reactions of the oxolane ring, followed by functionalization, could also be a fruitful area of research. nih.govresearchgate.net While the tetrahydrofuran (B95107) ring is generally stable, under certain conditions, it can be cleaved to provide access to linear, functionalized molecules. Investigating selective ring-opening strategies for derivatives of this compound could provide a novel entry to complex acyclic chiral building blocks.

| Reaction Type | Potential Products | Key Research Focus |

| Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) | 3-Aryl, 3-alkynyl, 3-amino oxolanes | Development of efficient catalyst systems for secondary alkyl iodides. |

| Radical Reactions (e.g., Photoredox Catalysis) | Complex substituted oxolanes via radical addition/cyclization | Exploring novel radical-mediated transformations and their stereochemical outcomes. |

| Ring-Opening Reactions | Acyclic chiral building blocks | Development of selective and controlled ring-opening methodologies. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms is revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, and scalability. strath.ac.ukspringerprofessional.dedurham.ac.uk The integration of this compound chemistry with these modern technologies is an emerging area with significant potential.

Automated synthesis platforms, which combine robotics with high-throughput screening techniques, can accelerate the discovery of new reactions and the optimization of reaction conditions. nih.govnih.govrug.nl By employing this compound as a key building block in automated synthesis, a large number of derivatives can be rapidly prepared and screened for desired properties. This high-throughput approach can significantly shorten the drug discovery and development timeline.

The combination of flow chemistry and automation can lead to the development of fully integrated and autonomous synthesis platforms. Such systems could be programmed to synthesize a library of compounds derived from this compound with minimal human intervention, further accelerating the pace of chemical research and development.

| Technology | Advantages for this compound Chemistry | Future Directions |

| Flow Chemistry | Enhanced safety, improved process control, scalability. | Development of continuous processes for the synthesis and functionalization of this compound. |

| Automated Synthesis | High-throughput screening, rapid reaction optimization. | Use of this compound in automated platforms for library synthesis and drug discovery. |

| Integrated Flow and Automation | Autonomous synthesis, on-demand manufacturing. | Creation of fully automated systems for the synthesis of complex molecules from this compound. |

Discovery of New Applications in Specialized Chemical Synthesis

As a versatile chiral building block, this compound has the potential to find new applications in various areas of specialized chemical synthesis, particularly in the fields of medicinal chemistry and natural product synthesis. mdpi.comnih.gov

In medicinal chemistry, the tetrahydrofuran motif is a common feature in many biologically active molecules. The ability to introduce a variety of substituents at the 3-position of the oxolane ring with defined stereochemistry makes this compound an attractive starting material for the synthesis of new drug candidates. Future research will likely focus on utilizing this building block to create novel analogs of existing drugs or to explore new chemical space in the search for compounds with improved therapeutic properties. nih.govnih.gov

The synthesis of complex natural products often requires the use of highly functionalized and stereochemically defined building blocks. nih.govnih.govresearchgate.net this compound can serve as a valuable precursor for the construction of key fragments of natural products containing the tetrahydrofuran ring system. The development of new synthetic methodologies that leverage the reactivity of this compound will undoubtedly facilitate the total synthesis of increasingly complex and biologically significant natural products. mdpi.com

Furthermore, the unique properties of the iodine atom could be exploited in the design of new functional molecules. For example, the iodine atom can participate in halogen bonding, which is a non-covalent interaction that is finding increasing application in crystal engineering and materials science. Derivatives of this compound could be designed to self-assemble into well-defined supramolecular structures with interesting properties.

| Application Area | Potential Contribution of this compound | Research Focus |

| Medicinal Chemistry | Synthesis of novel drug candidates and analogs. | Design and synthesis of biologically active molecules containing the 3-substituted oxolane motif. |

| Natural Product Synthesis | Precursor for the synthesis of complex natural products. | Development of efficient strategies for incorporating the this compound unit into natural product frameworks. |

| Materials Science | Design of functional materials based on halogen bonding. | Exploration of the self-assembly properties of this compound derivatives. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.